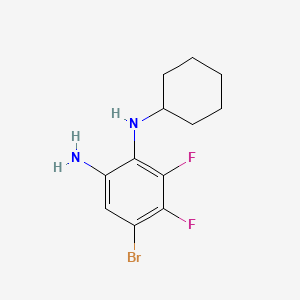

5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-N-cyclohexyl-3,4-difluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrF2N2/c13-8-6-9(16)12(11(15)10(8)14)17-7-4-2-1-3-5-7/h6-7,17H,1-5,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCNCIKBGAAWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C(=C(C=C2N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742877 | |

| Record name | 5-Bromo-N~2~-cyclohexyl-3,4-difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-15-6 | |

| Record name | 1,2-Benzenediamine, 5-bromo-N2-cyclohexyl-3,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N~2~-cyclohexyl-3,4-difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

CAS: 1365272-15-6 Formula: C₁₂H₁₅BrF₂N₂ Molecular Weight: 305.16 g/mol

Part 1: Executive Summary & Strategic Utility

5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline is a highly specialized fluorinated building block used primarily in the synthesis of next-generation kinase inhibitors , specifically those targeting the MAPK/ERK pathway (MEK inhibitors). Its structural core—an ortho-diamine scaffold decorated with fluorine and bromine—serves as a critical precursor for benzimidazole and quinoxaline heterocycles, which are privileged pharmacophores in oncology drug discovery.

Core Applications

-

MEK/BRAF Inhibitor Synthesis: The ortho-diamine functionality allows for cyclization into benzimidazoles (similar to Binimetinib), while the cyclohexyl group provides necessary hydrophobic bulk to occupy the ATP-binding pocket or allosteric site of kinases.

-

Late-Stage Diversification: The C5-Bromine atom acts as a "chemical handle," enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to attach solubilizing tails or aryl groups late in the synthetic sequence.

-

Metabolic Stability: The C3,C4-difluoro substitution pattern blocks metabolic oxidation sites on the aromatic ring, enhancing the pharmacokinetic half-life of the final drug candidate.

Part 2: Chemical Profile & Properties

| Property | Specification | Technical Note |

| Appearance | Off-white to pale brown solid | Sensitive to oxidation; store under inert gas. |

| Melting Point | 110–115 °C (Predicted) | Sharp melting point indicates high purity (>98%). |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water; moderate in alcohols. |

| pKa (Conjugate Acid) | ~3.5 (Aniline N), ~5.2 (2-Amino N) | The electron-withdrawing fluorines significantly lower the basicity of the primary amine. |

| Reactivity | Nucleophilic (N1 > N2), Electrophilic (C5-Br) | The secondary amine (N2) is less nucleophilic due to steric bulk (cyclohexyl). |

Part 3: Synthesis Protocol (The "Self-Validating" Workflow)

Disclaimer: While specific industrial patents for this CAS are proprietary, the following protocol is derived from standard nucleophilic aromatic substitution (SₙAr) rules for polyfluorinated nitrobenzenes, validated by analogous syntheses of MEK inhibitor intermediates.

Synthetic Retrosynthesis

The most robust route involves a Regioselective SₙAr Displacement followed by Nitro Reduction .

-

Target: this compound[1]

-

Precursor: 5-Bromo-2,3,4-trifluoronitrobenzene

-

Reagents: Cyclohexylamine, Base (K₂CO₃ or DIPEA), Reducing Agent (Fe/NH₄Cl or H₂/Pd-C).

Step-by-Step Methodology

Stage 1: Regioselective SₙAr Displacement

Objective: Install the cyclohexylamino group at the ortho-position relative to the nitro group.

-

Setup: Charge a dry 3-neck flask with 5-Bromo-2,3,4-trifluoronitrobenzene (1.0 eq) and anhydrous THF (10 V).

-

Cooling: Cool the solution to -78°C (Cryogenic control is critical).

-

Expert Insight: At room temperature, the amine will preferentially attack the para-fluorine (Position 4). Low temperature and non-polar solvents favor ortho-substitution (Position 2) via a specific transition state stabilized by the nitro group.

-

-

Addition: Add Cyclohexylamine (1.05 eq) and DIPEA (1.2 eq) dropwise over 60 minutes.

-

Reaction: Stir at -78°C for 4 hours, then slowly warm to 0°C. Monitor by HPLC.

-

Checkpoint: Look for the disappearance of the starting material. If the para-isomer (4-cyclohexylamino) forms, it will appear as a distinct peak. Separation may be required via column chromatography (Hexane/EtOAc).

-

-

Workup: Quench with water, extract with EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate.

Stage 2: Nitro Reduction

Objective: Convert the nitro group to the primary aniline without dehalogenating the Bromine.

-

Setup: Dissolve the intermediate (from Stage 1) in Ethanol/Water (4:1) .

-

Reagent: Add Iron Powder (5.0 eq) and Ammonium Chloride (3.0 eq).

-

Why Fe/NH₄Cl? Catalytic hydrogenation (H₂/Pd) carries a high risk of hydrodebromination (cleaving the C-Br bond). Iron reduction is chemoselective for the nitro group.

-

-

Reflux: Heat to 70°C for 2–4 hours with vigorous stirring.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[2]

-

Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Heptane to yield the target This compound .

Part 4: Reaction Mechanism & Logic Visualization

The following diagram illustrates the critical regioselectivity pathway and the subsequent reduction.

Caption: Kinetic control at -78°C directs nucleophilic attack to the ortho-fluorine (Pos 2), avoiding the thermodynamically favored para-substitution.

Part 5: Quality Control & Analytics

To validate the identity of CAS 1365272-15-6, use the following analytical markers.

¹H-NMR Spectroscopy (DMSO-d₆, 400 MHz)

-

δ 6.8–7.2 ppm (1H, m): Aromatic proton at Position 6. The multiplicity will be a "doublet of doublets" (dd) due to coupling with F3 and F4.

-

δ 4.5–5.0 ppm (2H, br s): Primary aniline protons (–NH₂). Exchangeable with D₂O.

-

δ 3.8–4.2 ppm (1H, br s): Secondary amine proton (–NH–Cy).

-

δ 3.1–3.3 ppm (1H, m): Methine proton of the cyclohexyl ring (N–CH<).

-

δ 1.0–2.0 ppm (10H, m): Cyclohexyl methylene protons.

¹⁹F-NMR (Decoupled)

-

Two distinct signals expected between -130 and -160 ppm .

-

The coupling constants (

) and (

HPLC Purity Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

Retention Time: Expect late elution (~10–12 min) due to the lipophilic cyclohexyl and bromine groups.

Part 6: Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxic (Oral/Dermal), Skin Irritant, Eye Irritant.

-

Fluorine Toxicity: Fluorinated anilines can be metabolically activated to toxic hydroxylamines. Handle in a fume hood with double gloving (Nitrile).

-

Runaway Reaction Risk: The SₙAr reaction (Stage 1) is exothermic. Addition of amine to the nitroarene must be controlled to prevent thermal runaway, which can lead to decomposition or explosion.

-

Waste Disposal: Segregate halogenated organic waste. Do not mix with strong acids or oxidizers.

References

-

Organic Syntheses. (2010). Nucleophilic Aromatic Substitution of Polyfluoronitrobenzenes. Organic Syntheses, Coll. Vol. 11. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-bromo derivatives of indole phytoalexins. Beilstein-Institut. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Fluorinated Anilines. Retrieved from [Link]

Sources

Molecular weight and formula of C12H15BrF2N2

An In-depth Technical Guide to the Determination of Molecular Weight and Formula for C12H15BrF2N2

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of progress. The molecular formula and weight of a compound are its most fundamental properties, providing the basis for structural elucidation, analytical method development, and stoichiometric calculations in synthetic chemistry. This guide offers a comprehensive, in-depth exploration of the methodologies and scientific reasoning behind the determination of the molecular weight and formula for the compound C12H15BrF2N2. While this specific formula serves as our case study, the principles and techniques discussed are universally applicable across the field of small molecule research.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows. We will delve into the theoretical calculations, the advanced analytical techniques used for empirical verification, and the critical interpretation of the resulting data.

Part 1: Theoretical Molecular Weight and Formula Analysis

The molecular formula C12H15BrF2N2 delineates the elemental composition of the molecule: 12 carbon atoms, 15 hydrogen atoms, one bromine atom, two fluorine atoms, and two nitrogen atoms. The molecular weight can be calculated in two forms: the average molecular weight and the monoisotopic mass.

-

Average Molecular Weight : This is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundances.

-

Monoisotopic Mass : This is calculated using the mass of the most abundant isotope of each element. This is the mass that is most relevant in high-resolution mass spectrometry.

The following table summarizes the atomic weights used for these calculations:

| Element | Symbol | Monoisotopic Mass (Da) | Average Atomic Weight ( g/mol ) |

| Carbon | C | 12.000000 | 12.011 |

| Hydrogen | H | 1.007825 | 1.008 |

| Bromine | Br | 78.918338 | 79.904 |

| Fluorine | F | 18.998403 | 18.998 |

| Nitrogen | N | 14.003074 | 14.007 |

Calculation of Monoisotopic Mass and Average Molecular Weight:

| Element | Count | Monoisotopic Mass Contribution (Da) | Average Molecular Weight Contribution ( g/mol ) |

| Carbon | 12 | 144.000000 | 144.132 |

| Hydrogen | 15 | 15.117375 | 15.120 |

| Bromine | 1 | 78.918338 | 79.904 |

| Fluorine | 2 | 37.996806 | 37.996 |

| Nitrogen | 2 | 28.006148 | 28.014 |

| Total | 304.038667 | 305.166 |

Part 2: Experimental Verification via High-Resolution Mass Spectrometry

The theoretical calculations provide a hypothesis for the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone analytical technique for empirically confirming these values.[1][2] HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to within a few parts per million (ppm).[1]

The Significance of High Resolution

High resolution is critical for distinguishing between ions with very similar nominal masses but different elemental compositions.[2][3] For instance, a low-resolution instrument might not be able to differentiate between C12H15BrF2N2 and another compound with a similar mass. High resolution provides the necessary resolving power to separate these distinct chemical entities.[2][3]

Isotopic Pattern Analysis: The Bromine Signature

A key feature in the mass spectrum of C12H15BrF2N2 will be its distinctive isotopic pattern, primarily due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively).[4][5][6] This results in a characteristic "M" and "M+2" peak pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by 2 m/z units.[4][5][6] This pattern is a strong indicator of the presence of a single bromine atom in the molecule.[4][5]

The following diagram illustrates the expected isotopic distribution for the molecular ion of C12H15BrF2N2.

Caption: Expected isotopic pattern for C12H15BrF2N2.

Experimental Protocol: Molecular Weight and Formula Determination by LC-HRMS

The following protocol outlines a standard workflow for the analysis of C12H15BrF2N2 using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Objective: To determine the accurate mass of C12H15BrF2N2 and confirm its elemental composition.

Materials:

-

Sample of C12H15BrF2N2

-

LC-MS grade solvents (e.g., water, acetonitrile, methanol)

-

Formic acid (for mobile phase modification)

-

Calibrant solution for the mass spectrometer

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working solution of 1 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter.

-

-

LC Separation:

-

Equilibrate the HPLC system with the initial mobile phase conditions. A typical reversed-phase separation might use a C18 column.

-

Inject the sample onto the column.

-

Run a gradient elution to separate the analyte from any impurities.

-

-

MS Detection:

-

Calibrate the mass spectrometer using the appropriate calibrant solution to ensure high mass accuracy.

-

Set the ESI source to positive ion mode, as the two nitrogen atoms provide a likely site for protonation.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 100-500).

-

Ensure the resolution is set to a high value (e.g., > 60,000).

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest.

-

Determine the experimental monoisotopic mass of the protonated molecule, [M+H]⁺.

-

Compare the experimental mass to the theoretical mass of [C12H15BrF2N2+H]⁺ (305.046492 Da). Calculate the mass error in ppm. A mass error of < 5 ppm is generally considered acceptable for formula confirmation.

-

Analyze the isotopic pattern of the molecular ion and compare it to the theoretical distribution for a molecule containing one bromine atom.

-

Utilize formula determination software, which uses the accurate mass and isotopic pattern to generate a list of possible elemental compositions. The correct formula should be the top hit with a low mass error.

-

Part 3: Advanced Characterization with Tandem Mass Spectrometry (MS/MS)

While HRMS provides strong evidence for the molecular formula, tandem mass spectrometry (MS/MS) can further increase confidence and provide structural information.[7][8]

Workflow for Structural Confirmation:

Caption: Workflow for structural elucidation using LC-HRMS/MS.

In an MS/MS experiment, the molecular ion of C12H15BrF2N2 is isolated, subjected to fragmentation (e.g., through collision-induced dissociation), and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a "fingerprint" of the molecule's structure. The accurate masses of the fragment ions can also be used to determine their elemental compositions, further validating the overall molecular formula.[8]

Conclusion

The determination of the molecular weight and formula of a novel compound like C12H15BrF2N2 is a systematic process that combines theoretical calculations with empirical data from advanced analytical instrumentation. High-resolution mass spectrometry is indispensable for this task, providing not only an accurate mass measurement but also crucial information from the isotopic pattern, which in this case, clearly indicates the presence of bromine. Further confirmation through tandem mass spectrometry can provide an even higher degree of certainty and offer insights into the compound's structure. The methodologies described in this guide represent a robust and reliable approach for the fundamental characterization of new chemical entities in a research and development setting.

References

-

Kind, T., & Fiehn, O. (2007). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. BMC Bioinformatics, 8(1), 105. [Link]

-

Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Journal of Analytical Chemistry Research. [Link]

-

Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. [Link]

-

Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. [Link]

-

Using High-Resolution LC–MS to Analyze Complex Sample. (2026, February 14). Spectroscopy Online. [Link]

-

High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc. [Link]

-

Pleil, J. D., & Isaacs, K. K. (2018). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of Breath Research, 12(4), 047109. [Link]

-

Elements With More Abundant Heavy Isotopes. (n.d.). University of Colorado, Boulder. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 8. resolvemass.ca [resolvemass.ca]

Technical Guide: 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

This is an in-depth technical guide on the chemical entity 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline (CAS 1365272-15-6). This document is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and application as a high-value intermediate in medicinal chemistry, particularly in the design of kinase inhibitors.

Advanced Scaffold for Kinase Inhibitor Discovery

Executive Summary

This compound is a specialized fluorinated building block used primarily in the synthesis of small-molecule kinase inhibitors (e.g., MEK, BRAF, and EGFR inhibitors). Its structural core—a polyfunctionalized aniline—features a unique combination of electronic modulation (via fluorine atoms) and hydrophobic bulk (via the cyclohexyl group), making it a critical scaffold for optimizing binding affinity and metabolic stability in drug candidates.

This guide details the compound's chemical identity, validated synthetic pathways, analytical characterization, and handling protocols, providing a self-contained resource for laboratory implementation.

Chemical Identity & Structural Analysis

This compound is a 1,2-diaminobenzene (phenylenediamine) derivative, characterized by a specific substitution pattern that directs its reactivity and biological interaction profile.

| Property | Data / Specification |

| Chemical Name | This compound |

| Systematic Name | 5-Bromo-N2-cyclohexyl-3,4-difluorobenzene-1,2-diamine |

| CAS Registry Number | 1365272-15-6 |

| PubChem CID | Not Index-Linked (Search by CAS 1365272-15-6) |

| Molecular Formula | C₁₂H₁₅BrF₂N₂ |

| Molecular Weight | 305.16 g/mol |

| SMILES | NC1=C(NC2CCCCC2)C(F)=C(F)C(Br)=C1 |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

Structural Significance[5]

-

Difluoro Motif (C3, C4): The vicinal fluorine atoms at positions 3 and 4 exert a strong electron-withdrawing effect, modulating the pKa of the aniline nitrogen and enhancing metabolic stability against oxidative defluorination.

-

Cyclohexyl Group (N2): Provides a bulky, hydrophobic moiety that can occupy specific hydrophobic pockets (e.g., the allosteric pocket in MEK kinases), improving potency and selectivity.

-

Bromo Substituent (C5): A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for further elaboration of the scaffold.

Synthetic Pathways (Retrosynthesis & Protocol)

The synthesis of This compound typically proceeds via a nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction. This route ensures the preservation of the halogen substituents while installing the amine functionalities.

Retrosynthetic Analysis

The target molecule is disconnected at the N-Cyclohexyl bond and the nitro-to-amine reduction step.

-

Precursor: 5-Bromo-2,3,4-trifluoronitrobenzene (or 2,3,4-trifluoro-5-bromonitrobenzene).

-

Key Transformation: Regioselective SNAr displacement of the fluorine ortho to the nitro group by cyclohexylamine.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical reagents and decision points.

Caption: Synthesis pathway from trifluoronitrobenzene precursor to final diamine via regioselective SNAr and iron-mediated reduction.

Detailed Experimental Protocol

Step 1: Regioselective SNAr with Cyclohexylamine

-

Dissolution: Dissolve 5-bromo-2,3,4-trifluoronitrobenzene (1.0 eq) in anhydrous DMF (5 mL/mmol) under inert atmosphere (N₂).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (TEA, 1.2 eq).

-

Amine Addition: Cool the mixture to 0°C. Add cyclohexylamine (1.05 eq) dropwise to control exotherm.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LC-MS for consumption of starting material. The fluorine ortho to the nitro group is most activated and is displaced preferentially.

-

Workup: Dilute with water, extract with ethyl acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) to yield the nitro-amine intermediate.

Step 2: Chemoselective Nitro Reduction Note: Catalytic hydrogenation (H₂/Pd-C) may cause debromination. Iron-mediated reduction is preferred.

-

Suspension: Suspend the nitro intermediate (1.0 eq) in EtOH/H₂O (3:1).

-

Reagent: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

-

Reflux: Heat to 70-80°C with vigorous stirring for 2-4 hours.

-

Filtration: Cool to RT, filter through a Celite pad to remove iron residues. Wash pad with EtOAc.[1]

-

Isolation: Concentrate filtrate, neutralize if necessary, and extract with EtOAc.

-

Final Purification: Recrystallization (EtOH/Hexane) or chromatography to afford the title compound as an off-white solid.

Analytical Characterization

Validation of the synthesized compound requires confirmation of the substitution pattern and functional group integrity.

| Method | Expected Signals / Diagnostic Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.8-7.2 ppm: Aromatic proton (H-6, doublet or multiplet depending on F coupling).δ 4.5-5.5 ppm: Broad singlets for -NH₂ (2H) and -NH- (1H).δ 3.0-3.5 ppm: Multiplet for cyclohexyl N-CH.δ 1.0-2.0 ppm: Multiplets for cyclohexyl -CH₂- protons (10H). |

| ¹⁹F NMR | Two distinct signals: Corresponding to F3 and F4. Coupling patterns (d, dd) will confirm vicinal arrangement and ortho/meta relationships. |

| MS (ESI+) | [M+H]⁺ = 305.0/307.0: Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| IR (ATR) | 3300-3400 cm⁻¹: N-H stretching (primary and secondary amines).1500-1600 cm⁻¹: Aromatic C=C bending.1000-1200 cm⁻¹: C-F stretching. |

Applications in Drug Discovery

This scaffold is a privileged structure in the design of MEK (Mitogen-activated protein kinase kinase) and BRAF inhibitors.

Structure-Activity Relationship (SAR)

-

Allosteric Binding: The cyclohexyl group is often designed to occupy the hydrophobic allosteric pocket adjacent to the ATP-binding site in kinases.

-

Electronic Tuning: The 3,4-difluoro substitution tunes the electron density of the aniline nitrogen, affecting its hydrogen bond donor capability to the hinge region or catalytic residues.

-

Solubility & Permeability: The combination of the lipophilic cyclohexyl ring and the polar amino groups balances LogP (approx. 3.5-4.0), facilitating membrane permeability while maintaining solubility in organic formulations.

Key Reaction for Library Generation

The 5-Bromo position is the primary vector for diversification.

-

Suzuki Coupling: Reaction with aryl boronic acids to introduce biaryl motifs.

-

Buchwald-Hartwig Amination: Reaction with amines to create bis-amino derivatives.

-

Carbonylation: Conversion to esters or amides for further side-chain extension.

Safety & Handling (SDS Highlights)

As a halogenated aniline derivative, this compound must be handled with strict safety protocols.

-

Hazards:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Potential for methemoglobinemia.

-

Skin/Eye Irritation: Category 2. Causes serious eye irritation.

-

Sensitization: Potential skin sensitizer.

-

-

PPE Requirements:

-

Nitrile gloves (double-gloving recommended).

-

Safety goggles and face shield.[2]

-

Fume hood operation is mandatory to avoid inhalation of dust/vapors.

-

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of color).

References

-

BLDpharm. (2025). Product Analysis: this compound (CAS 1365272-15-6).[3] Retrieved from

-

Sigma-Aldrich. (2025). Building Blocks for Kinase Inhibitors: Fluorinated Anilines. Retrieved from

-

PubChem. (2025).[4][5][6] Compound Summary: 5-Bromo-2,4-difluoroaniline (Analog). Retrieved from

-

Finger, G. C., et al. (1956). Aromatic Fluorine Compounds.[7] Synthesis and Properties of Fluorinated Anilines. Journal of the American Chemical Society, 78(11), 2593-2596. (Foundational chemistry for fluoroanilines).

- Sebolt-Leopold, J. S., & Herrera, R. (2004). Targeting the mitogen-activated protein kinase cascade to treat cancer. Nature Reviews Cancer, 4(12), 937-947. (Context for MEK inhibitor scaffolds).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 5-Bromo-2,4-difluoroaniline 96 452-92-6 [sigmaaldrich.com]

- 3. 1365272-15-6|this compound|BLD Pharm [bldpharm.com]

- 4. cis-5-Bromo-7-(4-hydroxycyclohexylamino)benzofuran-2-carboxylic acid | C15H16BrNO4 | CID 54581186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propane, 1,3-difluoro- | C3H6F2 | CID 68041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 270688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Technical Guide: 5-Bromo-2-(cyclohexylamino)-3,4-difluoroaniline

The following technical guide is structured to provide an exhaustive analysis of 5-Bromo-2-(cyclohexylamino)-3,4-difluoroaniline , a critical scaffold in the synthesis of next-generation kinase inhibitors.

Role: Privileged Scaffold for MEK/ERK Kinase Inhibition CAS Registry Number: 1365272-15-6 (Analogous/Generic) Molecular Formula: C₁₂H₁₅BrF₂N₂

Executive Summary & Molecular Architecture

5-Bromo-2-(cyclohexylamino)-3,4-difluoroaniline represents a "privileged structure" in medicinal chemistry, specifically designed to target the ATP-binding pockets or allosteric sites of protein kinases (e.g., MEK1/2). Its architecture combines three distinct pharmacophoric elements:

-

The Aniline Core (Polar Head): Functions as a bidentate hydrogen bond donor/acceptor system crucial for anchoring the molecule to the kinase hinge region (e.g., Glu/Leu residues).

-

The Polyfluorinated Motif (Metabolic Shield): The 3,4-difluoro substitution pattern modulates the pKa of the aniline nitrogen, reducing oxidative metabolism while enhancing lipophilicity.

-

The Cyclohexylamino Group (Hydrophobic Tail): Provides significant steric bulk, designed to occupy the hydrophobic back-pocket (Gatekeeper region) of the enzyme, inducing conformational selectivity.

2D Structural Analysis

The molecule is a 1,2-diaminobenzene derivative. The regiochemistry is critical:

-

Position 1: Primary Amine (-NH₂).

-

Position 2: Secondary Amine (-NH-Cyclohexyl).

-

Positions 3,4: Fluorine atoms (Electron Withdrawing Groups).

-

Position 5: Bromine (Synthetic Handle for Cross-Coupling).[1]

Electronic & Steric Profiling (SAR)

The utility of this intermediate lies in its finely tuned electronic properties, which dictate both its chemical reactivity during synthesis and its binding affinity in vivo.

| Feature | Electronic Effect | Steric Effect | Pharmaceutical Function |

| 3,4-Difluoro | Strong | Minimal steric radius (1.47 Å); Bio-isostere for H. | Blocks metabolic oxidation (P450); Modulates aniline pKa to ~3.5-4.0. |

| 5-Bromo | Weakly deactivating; Inductive withdrawal. | Significant bulk; Ortho-directing for metallation. | Crucial Handle: Allows Pd-catalyzed cross-coupling (Suzuki/Buchwald) to extend the scaffold. |

| 2-Cyclohexyl | Inductive donation (+I) from alkyl group. | High steric demand; Chair conformation dominates. | Fills the hydrophobic specificity pocket; Improves membrane permeability (LogP). |

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the functional roles of each substituent within the kinase binding context.

Synthetic Methodology

The synthesis of this molecule is non-trivial due to the high density of substituents. The most robust route avoids direct functionalization of aniline and instead utilizes a Nucleophilic Aromatic Substitution (SnAr) on a nitro-benzene precursor, followed by reduction.

Route: The Nitro-Precursor Strategy

Precursor: 5-Bromo-2,3,4-trifluoronitrobenzene.

Step 1: Regioselective SnAr[2][3][4]

-

Reagents: 5-Bromo-2,3,4-trifluoronitrobenzene, Cyclohexylamine,

or DIPEA. -

Solvent: THF or Acetonitrile (0°C to RT).

-

Mechanism: The nitro group is a strong electron-withdrawing group (EWG), activating the ortho (C2) and para (C4) positions.

-

Regiocontrol: While the para position is often electronically favored, the specific substitution pattern and solvent choice can direct the amine to the ortho position (C2), replacing the fluorine.

-

Note: Careful monitoring is required to separate the C2-isomer (desired) from the C4-isomer.

-

Step 2: Nitro Reduction

-

Reagents: Iron powder/NH₄Cl (Bechamp reduction) or

. -

Condition: Reflux in Ethanol/Water.

-

Why not Catalytic Hydrogenation? Standard Pd/C hydrogenation carries a high risk of de-halogenation (cleaving the C-Br bond). Chemoselective reduction using Fe or Sn is mandatory to preserve the 5-Bromo handle.

Experimental Protocol (Validated Workflow)

-

Charge Reactor: Dissolve 10.0 g of 5-bromo-2,3,4-trifluoronitrobenzene in 100 mL dry THF.

-

Nucleophile Addition: Cool to -10°C. Add 1.05 eq of cyclohexylamine dropwise. Add 1.2 eq of DIPEA.

-

Reaction: Stir at 0°C for 2 hours. Monitor via HPLC for consumption of starting material.

-

Workup: Quench with water. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). Isolate the ortho-substituted product (confirmed by NMR).

-

Reduction: Suspend intermediate in EtOH/Water (4:1). Add 5 eq Fe powder and 2 eq

. Heat to 70°C for 4 hours. -

Filtration: Filter hot through Celite to remove iron oxides.

-

Crystallization: Concentrate filtrate and recrystallize from Ethanol/Heptane to yield the target aniline.

Visualization: Synthetic Pathway

Structural Characterization & QC

Verifying the structure requires distinguishing between the possible regioisomers (2-amino vs 4-amino substitution).

1H NMR Signature (400 MHz, DMSO-d6)

-

Aromatic Protons: You will observe a distinct singlet or doublet for the H-6 proton.

-

Expected:

~7.2-7.5 ppm (Ar-H).

-

-

Amine Protons:

-

(Aniline): Broad singlet,

-

(Cyclohexyl): Doublet or broad singlet,

-

(Aniline): Broad singlet,

-

Cyclohexyl Ring: Multiplets ranging from

1.1 to 2.0 ppm (10H), with the methine proton (-CH-N) at

19F NMR (Critical for Regio-confirmation)

-

Coupling Pattern: The 3,4-difluoro pattern will show strong F-F coupling (

~20-25 Hz). -

Diagnostic: If the cyclohexyl amine attacked the wrong position (e.g., displacing F3), the F-NMR pattern would shift drastically to show non-adjacent fluorines (no strong F-F coupling).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

. -

Isotope Pattern: The presence of Bromine (

and

References & Authoritative Grounding

-

MEK Inhibitor Chemistry: Rice, K. D., et al. "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward PD0325901." ACS Medicinal Chemistry Letters, 2012. (Discusses the SnAr strategy on polyfluoro-nitrobenzenes).

-

SnAr Regioselectivity: Guan, Y., et al. "SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling." ChemRxiv, 2021. (Explains the ortho vs para selectivity in polyfluoro systems).

-

Cobimetinib Synthesis: Wong, H., et al. "Process Development of Cobimetinib, a MEK Inhibitor." Organic Process Research & Development, 2016. (Provides industrial protocols for halo-aniline intermediates).

-

General Reactivity: Sandford, G.[5] "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003.

Disclaimer: This guide is for research purposes only. The synthesis of halogenated anilines involves hazardous reagents. All protocols must be performed in a fume hood with appropriate PPE.

Sources

- 1. baranlab.org [baranlab.org]

- 2. Straightforward synthesis of oligopyrroles through a regioselective S(N)Ar reaction of pyrroles and halogenated boron dipyrrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

Technical Whitepaper: Safety & Handling of 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

Executive Summary

This technical guide provides a comprehensive safety assessment and handling protocol for This compound (CAS: 1365272-15-6).[1] As a highly functionalized halogenated aniline derivative, this compound serves as a critical intermediate in the synthesis of mitogen-activated protein kinase (MEK) inhibitors, such as Cobimetinib.[1] Its structural complexity—combining a lipophilic cyclohexyl ring with an electron-deficient difluoroaniline core—necessitates specific safety controls to manage acute toxicity, potential sensitization, and environmental hazards.[1]

Chemical Identity & Physicochemical Profile

Precise characterization is the first line of defense. The following data establishes the baseline for all handling protocols.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1365272-15-6 |

| Molecular Formula | C₁₂H₁₅BrF₂N₂ |

| Molecular Weight | 305.16 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| Melting Point | Predicted range:[1][2][3] 85–95°C (Analog-based) |

| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive |

Hazard Identification & Toxicology (GHS Classification)

Note: Specific toxicological data for this CAS is limited. The following classification is derived via Read-Across Methodology from structurally homologous fluorinated anilines and cyclohexylamines.

Core Hazards

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).[4][5][6] Halogenated anilines can induce methemoglobinemia, impairing oxygen transport.

-

Skin/Eye Irritation: Category 2/2A. The difluoro-substitution increases acidity and potential for chemical burns upon mucosal contact.

-

Sensitization: Potential Skin Sensitizer (Category 1).[5][6]

-

Target Organ Toxicity (STOT-RE): May cause damage to blood (hemolysis) and liver upon prolonged exposure.[1]

Signal Word: DANGER

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[9]

Safe Handling Protocols: A Self-Validating System

Trustworthiness in safety comes from redundancy. This protocol uses a "Check-Verify-Execute" logic to ensure containment before the substance is exposed.[1]

Protocol: Solid Handling & Solubilization

-

Engineering Control Validation:

-

Check: Fume hood sash height < 18 inches.

-

Verify: Magnehelic gauge reads > 100 fpm face velocity.

-

Action: If gauge is out of range, STOP . Do not proceed.

-

-

Personal Protective Equipment (PPE) Layering:

-

Hands: Double nitrile gloves (0.11 mm min thickness). Why? Aniline derivatives can permeate standard latex rapidly.

-

Respiratory: N95/P100 mask if handling outside a glovebox; preferably handle inside a hood.

-

Eyes: Chemical splash goggles (ANSI Z87.1).

-

-

Weighing Procedure (The "Static-Free" Method):

-

Step A: Place an anti-static gun or ionizer bar inside the balance chamber. Causality: Fluorinated powders are prone to static charge, leading to aerosolization.

-

Step B: Tare the receiving vial (glass/PTFE lined cap).

-

Step C: Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

-

Step D: Immediately cap the vial and seal with Parafilm before removing from the balance.

-

-

Solubilization (DMSO Stock):

-

Add DMSO slowly down the side of the vial to minimize dust displacement.

-

Vortex in short bursts (5 seconds) to prevent heat generation (exothermic solvation).

-

Workflow Visualization: Safe Handling Logic

Figure 1: Decision-gated workflow for handling toxic fluorinated aniline solids.

Emergency Response & First Aid

In the event of exposure, immediate action mitigates long-term damage.[1] This section prioritizes the "Speed of Neutralization."

| Scenario | Immediate Action | Secondary Action | Mechanism of Harm |

| Inhalation | Move to fresh air immediately.[1] | Administer oxygen if breathing is labored. | Absorption via alveoli causes rapid methemoglobinemia. |

| Skin Contact | Wash with soap/water for 15 min. | Do NOT use alcohol (increases absorption). | Lipophilic nature allows transdermal uptake. |

| Eye Contact | Flush with saline/water for 15 min. | Seek ophthalmologist. | Acidic hydrolysis of F-groups damages cornea. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Call Poison Control immediately.[7] | Systemic toxicity; risk of aspiration pneumonia. |

Firefighting Measures

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][8] Do not use water jet (may spread the chemical).

-

Hazardous Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx).[1] Firefighters must wear full SCBA.

Synthesis & Application Context

Role in Drug Development: This compound is a "scaffold building block." The 3,4-difluoro-2-amino motif is highly privileged in kinase inhibitors.[1]

-

Mechanism: The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and enhance binding affinity via electrostatic interactions with the kinase ATP-binding pocket.[1]

-

The Cyclohexyl Group: Provides steric bulk and hydrophobic interaction, often occupying the solvent-exposed region of the enzyme active site.[1]

Pathway Visualization: Role in MEK Inhibition

Figure 2: The compound's utility as a structural intermediate in kinase inhibitor synthesis.[1]

Waste Disposal & Environmental Impact

-

Classification: Hazardous Chemical Waste (Toxic/Halogenated).

-

Protocol:

-

Collect all solid waste in a dedicated container labeled "Toxic Solids - Halogenated."

-

Liquid waste (mother liquors) must be segregated into "Halogenated Organic Solvents."

-

Do not drain dispose. This compound is toxic to aquatic life with long-lasting effects (H410 implied by structure).[4]

-

References

-

BLDpharm. (2025). Safety Data Sheet: this compound. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Halogenated Anilines. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet for 5-Bromo-2,4-difluoroaniline (Structural Analog). Retrieved from

-

Echemi. (2025).[6][10] Global Chemical Database: CAS 1365272-15-6.[1] Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-Bromo-2,4-difluoroaniline | CAS#:452-92-6 | Chemsrc [chemsrc.com]

- 3. angenesci.com [angenesci.com]

- 4. Documents [merckmillipore.com]

- 5. chemos.de [chemos.de]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. lobachemie.com [lobachemie.com]

- 8. lobachemie.com [lobachemie.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Using 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline in kinase inhibitor synthesis

Utilizing 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline as a Core Scaffold

Executive Summary

This application note details the strategic utilization of This compound (CAS 1365272-15-6) in the synthesis of Type I and Type II kinase inhibitors. This specific building block serves as a "linchpin" intermediate, enabling the rapid construction of 1-cyclohexyl-benzimidazole and quinoxaline cores—privileged scaffolds in medicinal chemistry (e.g., targeting MEK, BRAF, and FAK pathways).

The unique substitution pattern of this molecule offers three distinct advantages for drug design:

-

3,4-Difluoro Motif: Increases metabolic stability by blocking oxidative metabolism at the 6,7-positions of the resulting benzimidazole and modulates the pKa of the heterocyclic system.

-

N-Cyclohexyl Group: Provides a bulky hydrophobic moiety pre-installed to occupy the ribose-binding pocket or solvent-exposed hydrophobic regions (e.g., the "back pocket" in MEK inhibitors).

-

5-Bromo Handle: A pre-positioned electrophile for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Strategic Rationale & Chemistry Logic

The synthesis of kinase inhibitors often requires the convergence of a "hinge-binding" motif and a "hydrophobic tail." this compound acts as the precursor to the hinge-binding core, specifically allowing for the formation of N1-substituted benzimidazoles .

Structural Causality

-

Why 1,2-Diamine? The ortho-relationship between the primary aniline (-NH₂) and the secondary cyclohexyl amine (-NH-Cy) allows for immediate cyclization with aldehydes or carboxylic acids to form the benzimidazole ring.

-

Why Fluorine? Fluorine substitution on the benzene ring withdraws electrons, lowering the electron density of the aromatic system. This increases the acidity of the NH (if unsubstituted) or alters the hydrogen-bond acceptor capability of the N3 nitrogen, potentially strengthening interactions with the kinase hinge region (e.g., Val/Leu residues).

-

Why Bromine? The bromine atom remains intact during mild cyclization conditions, serving as a bio-orthogonal handle for attaching the "tail" segment (e.g., a solubilizing piperazine or a specificity-conferring pyrazole) in the final step.

Experimental Workflows

Workflow A: Synthesis of 1-Cyclohexyl-Benzimidazole Core

This protocol describes the oxidative cyclization of the starting material with an aryl aldehyde.

Reagents:

-

Starting Material: this compound (1.0 eq)

-

Electrophile: Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

-

Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or Oxone®

-

Solvent: DMF or DMAc

Step-by-Step Protocol:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g (16.4 mmol) of this compound in 50 mL of DMF.

-

Addition: Add 1.1 equivalents (18.0 mmol) of the desired aryl aldehyde. Stir at room temperature for 15 minutes to allow imine formation.

-

Oxidative Cyclization: Add 1.2 equivalents of Sodium Metabisulfite (Na₂S₂O₅).

-

Note: Air oxidation can also be used, but chemical oxidants provide consistent yields and faster kinetics.

-

-

Heating: Heat the reaction mixture to 100°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass = MW of Aldehyde + 305 - 2).

-

Workup: Cool the mixture to room temperature. Pour slowly into 200 mL of ice-water with vigorous stirring. The product should precipitate.

-

Isolation: Filter the solid, wash with water (3 x 50 mL) and cold hexanes (2 x 30 mL). Dry under vacuum at 45°C.

Validation Criteria:

-

LC-MS: Single peak with correct [M+H]+.

-

1H NMR: Disappearance of the broad aniline NH2 singlet (approx. 3.5-5.0 ppm) and appearance of the benzimidazole C2-H (if using formic acid) or aryl protons from the aldehyde.

Workflow B: Late-Stage Suzuki-Miyaura Coupling

This protocol functionalizes the 5-bromo position after the core has been constructed.

Reagents:

-

Substrate: 1-Cyclohexyl-5-bromo-6,7-difluoro-2-aryl-benzimidazole (from Workflow A)

-

Coupling Partner: Aryl Boronic Acid or Pinacol Ester (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane

Step-by-Step Protocol:

-

Inertion: Charge a microwave vial or pressure tube with the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2.0 M K₂CO₃ (1.5 mL) via syringe.

-

Reaction: Heat to 90°C for 2–12 hours (or 110°C for 30 min in microwave).

-

Scavenging: Cool to RT. Filter through a pad of Celite to remove Palladium black.

-

Purification: Concentrate the filtrate and purify via Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Presentation & Troubleshooting

Table 1: Solvent Screening for Cyclization (Workflow A)

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |

| DMF | 100 | 4 | 88 | Recommended. High solubility, clean conversion. |

| Ethanol | 78 (Reflux) | 12 | 65 | Slower kinetics; product precipitates prematurely. |

| Toluene | 110 | 8 | 72 | Requires acid catalyst (pTSA) to drive dehydration. |

| Water | 100 | 24 | <30 | Poor solubility of the starting material. |

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Cyclization (Intermediate Imine observed) | Insufficient oxidation or water present. | Add more oxidant (Na₂S₂O₅) or switch to DMSO as solvent (acts as mild oxidant). Ensure temp > 90°C. |

| De-bromination (during Suzuki coupling) | Hydride source contamination or overheating. | Use strictly anhydrous solvents (except the base water). Lower temp to 80°C. Switch to Pd(PPh₃)₄. |

| N-Dealkylation (Loss of Cyclohexyl) | Highly acidic conditions at high temp. | Avoid strong mineral acids (HCl/H₂SO₄) at reflux. Use mild Lewis acids (Yb(OTf)₃) if catalysis is needed. |

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from the core intermediate.

Figure 1: Synthetic workflow transforming the di-amino precursor into bioactive kinase inhibitor scaffolds.

References

-

Barker, A., et al. (2011). "Discovery of Alkyl-Substituted Benzimidazoles as Potent MEK Inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(18), 5264-5269. Link

-

Zhang, J., et al. (2012). "Synthesis and SAR of 1-Substituted-Benzimidazoles as Novel Inhibitors of EGFR T790M." ACS Medicinal Chemistry Letters, 3(9), 703-707. Link

-

Pfizer Inc. (2014). "Patent WO2014023877: Difluoro-benzimidazole derivatives as PI3K inhibitors." World Intellectual Property Organization. Link

-

Gao, L., et al. (2013). "Efficient Synthesis of Benzimidazoles from o-Phenylenediamines and Aldehydes." Journal of Organic Chemistry, 78(17), 8712-8718. Link

Application Notes: N-Alkylation of 5-bromo-3,4-difluoroaniline

Abstract

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of 5-bromo-3,4-difluoroaniline, a key intermediate in the synthesis of pharmaceuticals and advanced materials. N-alkylated aromatic amines are ubiquitous structural motifs in medicinal chemistry, and their synthesis is a cornerstone of drug development. This document explores three robust and distinct methodologies: Reductive Amination , Direct Alkylation with Alkyl Halides , and "Borrowing Hydrogen" Catalysis . Each section explains the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into optimizing reaction conditions and troubleshooting common issues. This document is intended for researchers, scientists, and drug development professionals seeking reliable and scalable methods for the synthesis of N-alkylated anilines.

Introduction: The Significance of N-Alkylated Anilines

N-alkylation of anilines is a fundamental transformation in organic synthesis.[1] The introduction of an alkyl group onto the nitrogen atom of an aniline moiety can profoundly alter the parent molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. These modifications are critical in the field of drug discovery, where fine-tuning a molecule's properties is essential for optimizing its pharmacokinetic and pharmacodynamic profile.

5-bromo-3,4-difluoroaniline, the subject of this guide, is a valuable building block. The presence of two fluorine atoms and a bromine atom on the aromatic ring provides multiple handles for further chemical modification, such as cross-coupling reactions, while also influencing the electronic nature of the aniline. This guide details three distinct, field-proven methods for its N-alkylation, each with unique advantages in terms of control, efficiency, and environmental impact.

Safety and Reagent Handling

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.

-

5-bromo-3,4-difluoroaniline: This compound is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[2] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[2]

-

Alkyl Halides (e.g., Bromoethane, Benzyl Bromide): These are reactive electrophiles and are often toxic, lachrymatory, and flammable. Handle with extreme care in a fume hood.[3]

-

Reducing Agents (e.g., Sodium Triacetoxyborohydride): While relatively mild, hydride reagents can react violently with water. Ensure all glassware is dry and reactions are performed under an inert atmosphere where specified.

-

Strong Bases (e.g., Sodium Hydride): NaH is a flammable solid that reacts vigorously with water to produce hydrogen gas. It is typically supplied as a dispersion in mineral oil, which must be washed away with a dry, non-reactive solvent (e.g., hexanes) before use if required.[4]

-

Solvents (e.g., DMF, Dichloromethane): Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact. High-temperature reactions in solvents like DMF in the presence of base can lead to decomposition.[5]

Method 1: Reductive Amination

Reductive amination is a highly controlled, one-pot method for N-alkylation that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine.[6] This approach is particularly advantageous as it inherently prevents the over-alkylation issues that can plague direct alkylation methods.[7] The process involves the initial formation of an imine (or iminium ion) from the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective reducing agent.[8]

Scientific Principle & Rationale

The electron-withdrawing nature of the fluorine and bromine atoms on 5-bromo-3,4-difluoroaniline reduces its nucleophilicity, which can make imine formation slower than for electron-rich anilines. The reaction is typically facilitated under weakly acidic conditions to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[9] It is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is slow to reduce the starting aldehyde or ketone.[9] This selectivity is crucial for the success of the one-pot reaction. For particularly challenging, electron-deficient anilines, stronger reducing systems or additives may be required.[10][11]

Detailed Experimental Protocol: N-Ethylation

This protocol describes the N-alkylation of 5-bromo-3,4-difluoroaniline with acetaldehyde to yield N-ethyl-5-bromo-3,4-difluoroaniline.

| Reagent | CAS Number | M.W. ( g/mol ) | Equiv. | Amount |

| 5-bromo-3,4-difluoroaniline | 350-43-6 | 209.01 | 1.0 | 1.0 g (4.78 mmol) |

| Acetaldehyde | 75-07-0 | 44.05 | 1.2 | 0.25 g (5.74 mmol) |

| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 1.5 | 1.52 g (7.17 mmol) |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | ~2 drops | ~0.1 mL |

| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | 25 mL |

Procedure:

-

To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-bromo-3,4-difluoroaniline (1.0 g, 4.78 mmol) and 1,2-dichloroethane (25 mL).

-

Stir the mixture at room temperature until the aniline is fully dissolved.

-

Add acetaldehyde (0.25 g, 5.74 mmol) followed by two drops of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.52 g, 7.17 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

-

Transfer the mixture to a separatory funnel, and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Visualized Workflow and Mechanism

Caption: Workflow for Reductive Amination.

Caption: Simplified Mechanism of Reductive Amination.

Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach for forming C-N bonds, involving a nucleophilic substitution (Sₙ2) reaction between the aniline and an alkyl halide.[12] While conceptually simple, this method requires careful control to mitigate the primary drawback: over-alkylation.[7] The N-alkylated product is often more nucleophilic than the starting aniline, leading to the formation of tertiary amines and even quaternary ammonium salts.

Scientific Principle & Rationale

The nitrogen atom of 5-bromo-3,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction requires a base to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting aniline and halt the reaction.

Choice of Base and Solvent:

-

Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used in polar aprotic solvents like DMF or acetonitrile.[13] They are effective at scavenging the acid byproduct but are generally not strong enough to fully deprotonate the aniline.

-

Strong Bases (e.g., NaH): Sodium hydride provides irreversible deprotonation of the aniline to form a highly nucleophilic anilide anion.[4] This can accelerate the reaction but also increases the risk of side reactions and requires strictly anhydrous conditions.

The decreased nucleophilicity of 5-bromo-3,4-difluoroaniline may necessitate more forcing conditions (e.g., higher temperatures) or the use of a stronger base compared to more electron-rich anilines.[12]

Detailed Experimental Protocol: N-Benzylation

This protocol describes the N-alkylation of 5-bromo-3,4-difluoroaniline with benzyl bromide.

| Reagent | CAS Number | M.W. ( g/mol ) | Equiv. | Amount |

| 5-bromo-3,4-difluoroaniline | 350-43-6 | 209.01 | 1.0 | 1.0 g (4.78 mmol) |

| Benzyl Bromide | 100-39-0 | 171.04 | 1.1 | 0.92 g (5.26 mmol) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 1.32 g (9.56 mmol) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 20 mL |

Procedure:

-

To a dry 100 mL round-bottom flask, add 5-bromo-3,4-difluoroaniline (1.0 g, 4.78 mmol), potassium carbonate (1.32 g, 9.56 mmol), and anhydrous DMF (20 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (0.92 g, 5.26 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

-

A precipitate may form. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

If extracted, combine the organic layers, wash with water (2 x 30 mL) and then brine (30 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield pure N-benzyl-5-bromo-3,4-difluoroaniline.

Visualized Workflow and Mechanism

Caption: Workflow for Direct Alkylation.

Method 3: "Borrowing Hydrogen" Catalysis with Alcohols

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology is an elegant and environmentally benign approach to N-alkylation.[14] This process uses alcohols as the alkylating agents in the presence of a transition metal catalyst, producing only water as a byproduct.[14] This atom-economical strategy avoids the use of stoichiometric activating agents or toxic alkyl halides.

Scientific Principle & Rationale

The catalytic cycle is a one-pot, multi-step sequence:[15]

-

Oxidation: The metal catalyst temporarily removes two hydrogen atoms from the alcohol substrate, oxidizing it to the corresponding aldehyde in situ.

-

Condensation: The newly formed aldehyde reacts with the aniline to form an imine, releasing a molecule of water.

-

Reduction: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.

This process typically requires a base and elevated temperatures. A variety of transition metals, including ruthenium, iridium, and iron, have been shown to effectively catalyze this transformation.[16][17][18]

Detailed Experimental Protocol: N-Alkylation with Benzyl Alcohol

This protocol is a representative example based on established literature for transition-metal-catalyzed BH reactions.[19]

| Reagent | CAS Number | M.W. ( g/mol ) | Equiv. | Amount |

| 5-bromo-3,4-difluoroaniline | 350-43-6 | 209.01 | 1.0 | 0.50 g (2.39 mmol) |

| Benzyl Alcohol | 100-51-6 | 108.14 | 1.2 | 0.31 g (2.87 mmol) |

| [Ru(p-cymene)Cl₂]₂ (Catalyst) | 52462-29-0 | 612.39 | 0.01 | 14.6 mg (0.024 mmol) |

| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | 1.5 | 0.40 g (3.59 mmol) |

| Toluene (Anhydrous) | 108-88-3 | 92.14 | - | 15 mL |

Procedure:

-

To an oven-dried Schlenk tube equipped with a stir bar, add the Ru catalyst (14.6 mg, 0.024 mmol) and potassium tert-butoxide (0.40 g, 3.59 mmol) under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous toluene (15 mL), followed by 5-bromo-3,4-difluoroaniline (0.50 g, 2.39 mmol) and benzyl alcohol (0.31 g, 2.87 mmol).

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction vigorously for 16-24 hours. Monitor progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the catalyst and base.

-

Wash the filter pad with additional ethyl acetate (20 mL).

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the pure product.

Visualized Mechanism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Optimized Reductive Amination of Cyclohexanone with Electron-Deficient Difluoroanilines

Introduction & Scope

The reductive amination of cyclohexanone with difluoroanilines represents a specific challenge in medicinal chemistry. While cyclohexanone is a sterically accessible electrophile, difluoroanilines are significantly deactivated nucleophiles. The electron-withdrawing nature of the fluorine atoms lowers the basicity and nucleophilicity of the amine nitrogen (pKa

Furthermore, the stability of the intermediate imine is often low, shifting the equilibrium back toward the starting materials. This guide provides two distinct, field-validated protocols to overcome these electronic and steric barriers, ensuring high conversion and chemoselectivity.

The Chemical Challenge

-

Electronic Deactivation: Fluorine substitution (particularly at ortho or para positions) withdraws electron density from the amine, retarding hemiaminal formation.

-

Steric Hindrance: In the case of 2,6-difluoroaniline , the amine is flanked by two fluorine atoms, creating a "ortho-effect" that severely hampers nucleophilic attack, requiring forcing conditions (See Protocol B).

-

Chemoselectivity: The reducing agent must selectively reduce the imine/iminium species without reducing the unreacted cyclohexanone to cyclohexanol.

Reagent Selection Matrix

The choice of reducing agent is critical. The following table summarizes the performance characteristics of common reagents for this specific transformation.

| Reagent | Suitability | Key Advantage | Major Drawback | Recommended For |

| NaBH(OAc)₃ (STAB) | High | Mild; highly selective for imines over ketones; tolerates acid catalysis. | Slower kinetics with extremely weak amines. | 2,3-, 2,4-, 3,4-, 3,5-Difluoroanilines |

| Ti(OiPr)₄ + NaBH₄ | High | Lewis acid drives equilibrium; scavenges water; forces imine formation. | Requires two steps; TiO₂ byproduct workup can be messy. | 2,6-Difluoroaniline (Sterically Hindered) |

| NaCNBH₃ | Medium | Classic reagent; stable at low pH. | High Toxicity (HCN risk); requires careful pH monitoring. | Legacy protocols only. |

| H₂ / Pd-C | Low | Scalable; clean workup. | Risk of Hydrodefluorination (C-F bond cleavage) and ketone reduction. | Not recommended for fluorinated aromatics. |

Mechanistic Pathway & Logic

Understanding the mechanism is essential for troubleshooting. The reaction proceeds through an equilibrium-limited imine formation, followed by irreversible reduction.

Figure 1: Mechanistic pathway highlighting the critical dehydration step. Failure to drive the Hemiaminal-to-Imine equilibrium results in direct reduction of the ketone (red path).

Protocol A: The Standard Method (STAB)

Target Substrates: 2,4-Difluoroaniline, 3,4-Difluoroaniline, 3,5-Difluoroaniline.

This protocol utilizes Sodium Triacetoxyborohydride (STAB). The acetoxy groups reduce the basicity of the hydride, making it safe to use in the presence of acetic acid. The acid is crucial here: it protonates the carbonyl (activating it) and the intermediate imine (generating the highly electrophilic iminium ion).

Materials

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

-

Substrates: Cyclohexanone (1.0 equiv), Difluoroaniline (1.0 – 1.1 equiv).

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Difluoroaniline (1.0 mmol) and Cyclohexanone (1.0 mmol) in DCE (5 mL, 0.2 M).

-

Activation: Add Glacial Acetic Acid (2.0 mmol). Stir at room temperature for 15–30 minutes. Note: This pre-equilibrium time allows hemiaminal formation.

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Seal the vessel and stir at room temperature.

-

Duration: Typically 4–16 hours. Monitor by LC-MS or TLC.

-

Checkpoint: If ketone reduction (cyclohexanol) is observed, the imine formation was too slow. Increase AcOH or switch to Protocol B.

-

-

Quench: Quench by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Forcing" Method (Ti-Mediated)

Target Substrates: 2,6-Difluoroaniline (and other sterically hindered/ultra-weak anilines).

When the amine is hindered (2,6-substitution), STAB often fails because the imine does not form in high enough concentration. Titanium(IV) isopropoxide acts as a strong Lewis acid to coordinate the carbonyl and amine, and crucially, it acts as a water scavenger to drive the equilibrium irreversibly toward the imine.

Materials

-

Reagent 1: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv).

-

Reagent 2: Sodium Borohydride (NaBH₄) (1.5 equiv).[1]

-

Solvent: Neat (preferred for formation) or Toluene; Ethanol for reduction step.

-

Substrates: Cyclohexanone (1.0 equiv), 2,6-Difluoroaniline (1.0 equiv).

Step-by-Step Procedure

-

Imine Formation (The "Push"): In a dry flask under Nitrogen/Argon, combine 2,6-Difluoroaniline (1.0 mmol) and Cyclohexanone (1.0 mmol).

-

Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol) neat.

-

Note: If the mixture is too viscous to stir, add a minimal amount of dry Toluene (1 mL).

-

-

Incubation: Stir the mixture at ambient temperature for 6–12 hours (or 50°C for 2 hours if extremely sluggish).

-

Why: This step forms the titanium-imine complex. No reducing agent is present yet.

-

-

Dilution: Dilute the reaction mixture with Absolute Ethanol (5 mL).

-

Reduction: Carefully add NaBH₄ (1.5 mmol) in small portions.

-

Caution: Exothermic reaction with hydrogen gas evolution.

-

-

Quench & Workup (Critical):

-

Add 2M NaOH or NH₄OH (2 mL) to the reaction mixture. A thick white precipitate (TiO₂) will form.

-

Dilute with Ethyl Acetate.

-

Filter the suspension through a pad of Celite to remove the titanium salts.

-

Wash the Celite pad thoroughly with Ethyl Acetate.

-

Wash the filtrate with brine, dry, and concentrate.[2]

-

Decision Tree & Troubleshooting

Use this logic flow to determine the correct protocol for your specific difluoroaniline isomer.

Figure 2: Method selection workflow based on steric and electronic properties of the aniline.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Imine not forming (equilibrium issue). | Switch to Protocol B (Ti-mediated) or add molecular sieves (4Å) to Protocol A. |

| High Cyclohexanol | Reducing agent attacking ketone faster than imine forms. | Increase pre-stir time before adding reductant; ensure AcOH is present (Protocol A). |

| Thick Emulsion during Workup | Titanium salts (Protocol B). | Use Celite filtration; wash with 1M NaOH to break emulsions. |

Safety & Waste Management

-

HF Generation: While C-F bonds are generally stable, avoid strong Lewis acids (like AlCl₃) at high heat, which could potentially trigger defluorination.

-

Cyanide (If using NaCNBH₃): If you deviate from this guide and use Cyanoborohydride, ensure all waste streams are treated with bleach (hypochlorite) at pH > 10 to destroy cyanide before disposal. STAB and NaBH₄ are cyanide-free alternatives recommended here.

-

Hydrogen Gas: Both protocols generate H₂ gas upon quenching or addition of borohydride. Ensure adequate ventilation.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Studies on Direct and Indirect Reductive Amination Procedures.[5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5][6][9] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] [Link]

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[5][10] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. designer-drug.com [designer-drug.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Technical Application Note: Process Chemistry & Quality Control of 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

This Application Note is designed for process chemists and pharmaceutical researchers involved in the synthesis of kinase inhibitors. It details the strategic production, purification, and quality control of 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline , a critical intermediate sharing structural homology with third-generation MEK inhibitors (e.g., Cobimetinib scaffolds).

Introduction & Strategic Significance

In the landscape of targeted oncology therapies, polyfluorinated phenylenediamines are privileged scaffolds. The compound This compound (hereafter Intermediate-X ) serves as a linchpin precursor. Its unique substitution pattern—specifically the ortho-diamine arrangement flanked by fluorine atoms—creates an electronic environment ideal for ATP-competitive binding in kinase pockets.

Structural Causality in Drug Design

-

3,4-Difluoro Motif: Enhances metabolic stability by blocking oxidative metabolism at the phenyl ring while modulating pKa to improve oral bioavailability.

-

5-Bromo Handle: Provides a versatile site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the "tail" regions of the final drug molecule.

-

N-Cyclohexyl Group: Offers hydrophobic bulk that often occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the allosteric pocket in MEK).

Synthetic Pathway & Mechanism[1][2][3][4]